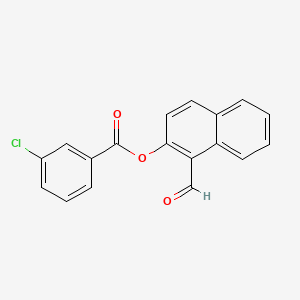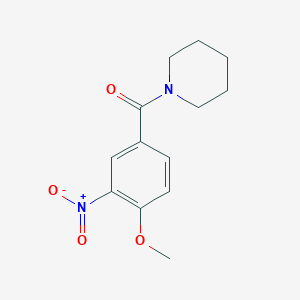![molecular formula C16H20N4O2 B5730392 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been used in a wide range of scientific research applications, including studies on cancer, diabetes, and neurological disorders. 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the growth of cancer cells by blocking the activation of PKC, which is known to promote cell proliferation and survival. 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has also been studied as a potential treatment for diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism. In addition, 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been investigated for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol involves the inhibition of PKC, which is a key regulator of many cellular processes. PKC is activated by various signals, including growth factors, hormones, and neurotransmitters, and plays a crucial role in cell growth, differentiation, and apoptosis. 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol binds to the catalytic domain of PKC, preventing its activation and downstream signaling. This leads to a reduction in cell proliferation and survival, as well as an increase in apoptosis.
Biochemical and Physiological Effects
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of insulin sensitivity and glucose metabolism. 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has also been shown to reduce oxidative stress and inflammation in the brain, which may have potential neuroprotective effects. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its high yield and purity, as well as its potent inhibitory effects on PKC. However, 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol also has some limitations, including its potential toxicity and the need for careful handling and storage. In addition, 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol may not be suitable for all experimental systems, and its effects may vary depending on the specific cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, including its potential applications in cancer therapy, diabetes treatment, and neuroprotection. Further research is needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, as well as its potential side effects and toxicity. In addition, the development of new and more potent PKC inhibitors may have important implications for the treatment of a wide range of diseases.
Méthodes De Synthèse
The synthesis of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol involves several steps, starting from the reaction of 2-methoxyphenol with formaldehyde and sodium bisulfite to form the intermediate compound 2-methoxy-5-sulfoxybenzyl alcohol. This intermediate is then reacted with 4-(2-pyrimidinyl)-1-piperazinecarboxaldehyde to form the final product 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol. The synthesis of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been optimized for high yield and purity, making it a valuable tool for scientific research.
Propriétés
IUPAC Name |
2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-15-4-3-13(11-14(15)21)12-19-7-9-20(10-8-19)16-17-5-2-6-18-16/h2-6,11,21H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDPMJQWEDWCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257526 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)


![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)




![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)